1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
CAS No.: 1187931-95-8
Cat. No.: VC2827777
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187931-95-8 |
---|---|
Molecular Formula | C8H14Cl2N2 |
Molecular Weight | 209.11 g/mol |
IUPAC Name | 1-(5-methylpyridin-2-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H |
Standard InChI Key | XYRFVIMONCXGBD-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)C(C)N.Cl.Cl |
Canonical SMILES | CC1=CN=C(C=C1)C(C)N.Cl.Cl |
Introduction
From a chemical perspective, the compound contains both aromatic (pyridine) and aliphatic (ethanamine) components. The pyridine nitrogen contributes to weak basicity, while the primary amine group exhibits stronger basic properties. The presence of two hydrochloride moieties indicates that both nitrogen atoms are protonated in this salt form, resulting in a dicationic species with enhanced water solubility.
Structural Analogs and Related Compounds
Several structural analogs of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride have been documented in chemical databases, featuring different substituents on the pyridine ring or defined stereochemistry. These analogs provide insight into the potential properties and applications of the target compound through structure-activity relationships.
Table 2: Comparison of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride with Related Compounds
The structural modifications in these analogs primarily involve:
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Substitution of the methyl group with different functional groups (particularly halogenated groups)
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Addition of substituents at different positions on the pyridine ring
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Specification of stereochemistry at the chiral carbon
Applications and Uses
Pharmaceutical Applications
The compound may serve various roles in pharmaceutical research and development:
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Chemical Intermediate: The compound could function as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those requiring a methylpyridylethyl scaffold.
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Pharmacological Research: Similar pyridylethylamine derivatives have been investigated for various pharmacological activities, suggesting potential utility in drug discovery programs targeting central nervous system disorders, cardiovascular conditions, or other therapeutic areas.
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Structure-Activity Relationship Studies: The compound may be used in medicinal chemistry programs to explore how structural modifications affect biological activity, potentially leading to the development of novel therapeutic agents.
Research and Chemical Applications
Beyond pharmaceutical applications, the compound may find utility in various research settings:
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Chemical Tool: The compound could serve as a chemical tool for method development, analytical standard preparation, or as a reference compound in chemical libraries.
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Building Block in Chemical Synthesis: Due to its functional groups, particularly the primary amine, the compound could serve as a building block for creating more complex chemical entities with specific properties.
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Organocatalysis: Similar pyridine derivatives have been explored as catalysts or ligands in various organic transformations, suggesting potential applications in this area.
The dihydrochloride salt form specifically enhances the compound's utility in applications requiring water solubility, such as biological assays or aqueous reaction conditions.
Current Research and Future Perspectives
Research Gaps and Opportunities
Several areas present opportunities for further investigation:
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Comprehensive Characterization: Detailed physical, chemical, and spectroscopic characterization would provide valuable reference data for researchers working with this compound.
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Biological Activity Screening: Systematic evaluation of the compound's potential biological activities, particularly in target systems where related pyridine derivatives have shown promise.
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Synthetic Methodology Optimization: Development of more efficient, environmentally friendly, or stereoselective methods for synthesizing the compound and its derivatives.
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Structure-Property Relationships: Investigation of how structural modifications affect physical properties, potentially informing the design of derivatives with optimized characteristics.
Future Research Directions
Based on trends in related compounds, future research might explore:
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Medicinal Chemistry Applications: Development of derivatives with enhanced pharmacological profiles for specific therapeutic targets.
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Catalysis Applications: Exploration of the compound's potential utility as a ligand in metal-catalyzed reactions or as an organocatalyst.
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Material Science: Investigation of the compound's utility in material science, potentially as a component in specialized materials or coatings.
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Green Chemistry: Development of more sustainable synthetic approaches that reduce waste and energy consumption in the production of this and related compounds.
Analytical Method Development
The development of improved analytical methods specifically tailored for this compound would support research in various fields:
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Chromatographic Methods: Optimized HPLC or GC methods for quantification in various matrices.
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Spectroscopic Techniques: Specialized NMR or IR protocols for rapid identification.
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Mass Spectrometric Methods: Sensitive MS/MS methods for trace analysis.
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